1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Description

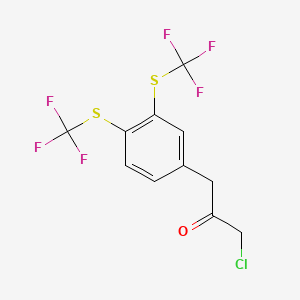

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone characterized by a 3-chloropropan-2-one backbone substituted with two trifluoromethylthio (-SCF₃) groups at the 3- and 4-positions of the phenyl ring. The trifluoromethylthio group is a highly electronegative and lipophilic substituent, known to enhance metabolic stability and binding affinity in pharmaceuticals . The chlorine atom at the β-position of the ketone may influence reactivity, such as facilitating nucleophilic substitution or modulating electronic effects.

Properties

Molecular Formula |

C11H7ClF6OS2 |

|---|---|

Molecular Weight |

368.7 g/mol |

IUPAC Name |

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H7ClF6OS2/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2 |

InChI Key |

JEIWBWDUSGWNMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)SC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the formation of the chloropropanone moiety. One common method involves the reaction of 3,4-dihalophenyl compounds with trifluoromethylthiolating agents under controlled conditions. The chloropropanone group can be introduced through a subsequent reaction with chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the chloropropanone moiety to corresponding alcohols.

Substitution: The chloropropanone group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Trifluoromethylthio vs. Bromo

A structurally analogous compound, 1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6), substitutes bromine atoms at the para positions of the phenyl rings instead of trifluoromethylthio groups . Key differences include:

- Electronic Effects : The -SCF₃ group is a stronger electron-withdrawing group (EWG) than bromine, reducing electron density on the aromatic ring. This may alter reactivity in electrophilic substitution or cross-coupling reactions.

- Applications: Brominated analogs like 1,3-Bis(4-bromophenyl)-2-propanone are often used as synthetic intermediates (e.g., Suzuki coupling) , while -SCF₃-containing compounds are prioritized in drug discovery for improved metabolic resistance .

Positional Isomerism: 3,4-Substitution vs. 4,4'-Substitution

The target compound’s 3,4-bis(trifluoromethylthio) substitution creates an asymmetric phenyl ring, whereas 4,4'-disubstituted analogs (e.g., 1,3-Bis(4-bromophenyl)-2-propanone) exhibit symmetry. This asymmetry may influence:

- Crystallinity : Symmetric compounds often exhibit higher melting points and crystallinity.

- Biological Target Binding : Asymmetric substitution could provide selective interactions with asymmetric enzyme pockets.

Reactivity and Stability

The β-chlorine in 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one may render the ketone more electrophilic, enabling reactions such as nucleophilic displacement. In contrast, non-halogenated analogs (e.g., diarylpropanones) lack this reactive site, limiting their utility in derivatization.

Table 1: Structural and Functional Comparison

Biological Activity

The compound 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one , with CAS number 1807074-44-7, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H7ClF6OS2

- Molecular Weight : 368.75 g/mol

- CAS Number : 1807074-44-7

The structure includes a chloropropanone core substituted with a bis(trifluoromethylthio)phenyl group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on halogenated compounds demonstrated that modifications in the chemical structure could enhance their effectiveness against various microbial strains. For instance, the presence of trifluoromethyl groups has been associated with increased lipophilicity, potentially improving membrane permeability and subsequent antimicrobial efficacy .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines. The introduction of trifluoromethylthio groups has been noted to impact cell viability significantly. In vitro studies revealed that such compounds can induce apoptosis in cancer cells, suggesting a mechanism that may be exploited for therapeutic purposes .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound's structural features may allow it to interact with key enzymes involved in metabolic pathways. For example, enzyme assays have indicated that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various halogenated phenyl compounds, this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several standard antibiotics, indicating its potential as a lead compound for further development .

Study 2: Cytotoxic Effects on Cancer Cell Lines

A recent study investigated the cytotoxic effects of this compound on several cancer cell lines, including HeLa and MCF-7. Results showed that at concentrations of 10 µM and higher, there was a marked decrease in cell viability, with an IC50 value calculated at approximately 15 µM for HeLa cells. Flow cytometry analysis confirmed that these effects were associated with increased apoptosis .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.